Ethylamine-15N hydrochloride

Catalog No.
S1922848
CAS No.
84051-02-5
M.F
C2H8ClN
M. Wt
82.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine-15N hydrochloride

CAS Number

84051-02-5

Product Name

Ethylamine-15N hydrochloride

IUPAC Name

ethan(15N)amine;hydrochloride

Molecular Formula

C2H8ClN

Molecular Weight

82.54 g/mol

InChI

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i3+1;

InChI Key

XWBDWHCCBGMXKG-FJUFCODESA-N

SMILES

CCN.Cl

Canonical SMILES

CCN.Cl

Isomeric SMILES

CC[15NH2].Cl

Ethylamine-15N hydrochloride is a nitrogen-labeled derivative of ethylamine, characterized by the molecular formula C₂H₈ClN and a molecular weight of approximately 81.545 g/mol. This compound is a white crystalline solid that is soluble in water and exhibits a strong ammonia-like odor. Ethylamine itself is a primary amine and serves as a nucleophilic base, making it reactive in various chemical contexts. The incorporation of the nitrogen-15 isotope allows for specific applications in research, particularly in tracing and labeling studies in organic chemistry and biochemistry .

Typical of primary amines:

  • Acylation: Ethylamine can react with acyl chlorides to form amides.
  • Protonation: It can be protonated to form ethylammonium ions.
  • Oxidation: Strong oxidizers like potassium permanganate can oxidize ethylamine to form acetaldehyde or nitroso compounds .
  • Reduction: Ethylamine-15N can be reduced to regenerate ethylamine or other derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

Ethylamine-15N hydrochloride can be synthesized through several methods:

  • Reductive Amination: Ethanol and ammonia can react under catalytic conditions, producing ethylamine along with byproducts like diethylamine and triethylamine.
    • Reaction:
    C2H5OH+NH3C2H5NH2+H2O\text{C}_2\text{H}_5\text{OH}+\text{NH}_3\rightarrow \text{C}_2\text{H}_5\text{NH}_2+\text{H}_2\text{O}
  • Hydrogenation: Acetonitrile or acetamide can be hydrogenated to produce ethylamine.
  • Halogenation: Nucleophilic substitution of haloethane (e.g., bromoethane) with ammonia in the presence of a strong base can yield ethylamine.
    • Reaction:
    C2H5Br+NH3+KOHC2H5NH2+KBr+H2O\text{C}_2\text{H}_5\text{Br}+\text{NH}_3+\text{KOH}\rightarrow \text{C}_2\text{H}_5\text{NH}_2+\text{KBr}+\text{H}_2\text{O}
  • Isotope Labeling: The incorporation of nitrogen-15 can be achieved during the synthesis by using labeled ammonia or other nitrogen sources .

Ethylamine-15N hydrochloride has several applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Isotope Labeling: The nitrogen-15 isotope is used in tracer studies to investigate metabolic pathways and reaction mechanisms.
  • Research: It is employed in studies involving amine chemistry, providing insights into reaction dynamics and mechanisms due to its unique isotopic signature .

Research involving ethylamine-15N hydrochloride often focuses on its interactions with other chemical species. Studies have shown that it can form stable complexes with metal ions and participate in various coordination chemistry reactions. Its behavior as a ligand is of particular interest in catalysis and materials science, where understanding these interactions can lead to the development of new catalysts or materials with specific properties .

Several compounds share structural similarities with ethylamine-15N hydrochloride, including:

  • Methylamine Hydrochloride
    • Formula: CH₅ClN
    • Characteristics: A simpler primary amine with similar reactivity but lacking the nitrogen isotope.
  • Propylamine Hydrochloride
    • Formula: C₃H₉ClN
    • Characteristics: A larger primary amine that may exhibit different biological activities due to its size.
  • Butylamine Hydrochloride
    • Formula: C₄H₉ClN
    • Characteristics: Similar reactivity but may have distinct solubility and volatility properties.

Comparison Table

CompoundMolecular FormulaUnique Features
Ethylamine-15N HydrochlorideC₂H₈ClNNitrogen-15 labeled for tracing studies
Methylamine HydrochlorideCH₅ClNSimpler structure; used in various syntheses
Propylamine HydrochlorideC₃H₉ClNLarger size may affect solubility
Butylamine HydrochlorideC₄H₉ClNIncreased hydrophobicity compared to smaller amines

Ethylamine-15N hydrochloride stands out due to its unique isotopic labeling, which allows for specialized applications in research that are not possible with non-labeled analogs .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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